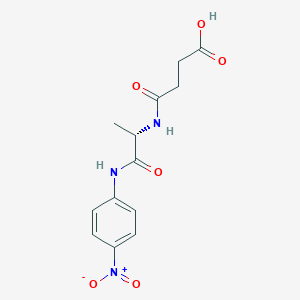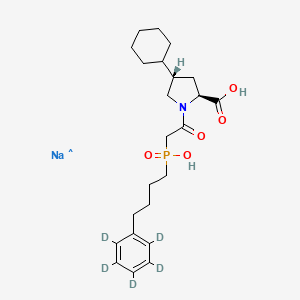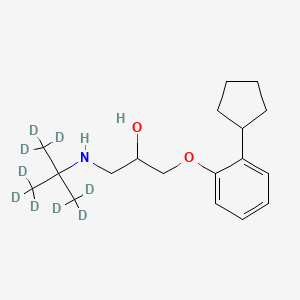
racPenbutolol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
racPenbutolol-d9: is a deuterium-labeled version of racemic penbutolol, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of beta-blockers. The incorporation of deuterium atoms into the molecular structure of penbutolol enhances its stability and allows for more precise tracking in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of racPenbutolol-d9 involves the incorporation of deuterium atoms into the penbutolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a base, such as sodium hydride, and a deuterated solvent, such as deuterated chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: racPenbutolol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
racPenbutolol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving beta-blockers to understand their pharmacokinetics and metabolic pathways.
Biology: Helps in studying the interaction of beta-blockers with biological systems, including receptor binding and signal transduction.
Medicine: Aids in the development of new beta-blockers with improved pharmacokinetic profiles and reduced side effects.
Industry: Used in the production of stable isotope-labeled compounds for various applications, including drug development and environmental studies
Wirkmechanismus
racPenbutolol-d9 acts on beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process ultimately results in increased heart rate and blood pressure. This compound, being a beta-blocker, inhibits this pathway, leading to decreased heart rate and blood pressure .
Vergleich Mit ähnlichen Verbindungen
Penbutolol: The non-deuterated version of racPenbutolol-d9, used for similar purposes but without the enhanced stability provided by deuterium.
Acebutolol: Another beta-blocker with similar pharmacological properties but different chemical structure and selectivity for beta-1 receptors.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions, with a different pharmacokinetic profile compared to this compound
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in biological systems. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C18H29NO2 |
|---|---|
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
KQXKVJAGOJTNJS-GQALSZNTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1C2CCCC2)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


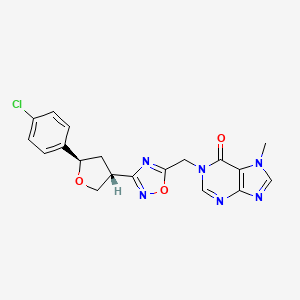
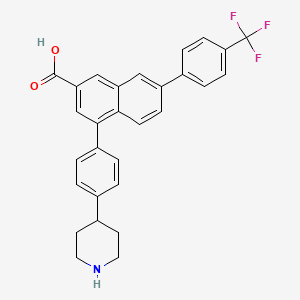
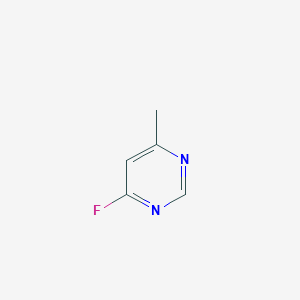
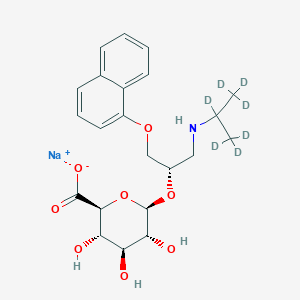
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
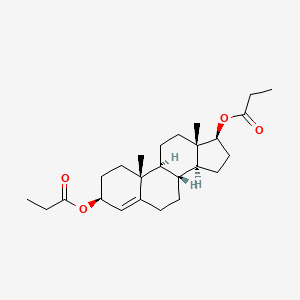
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
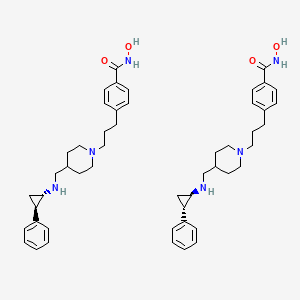
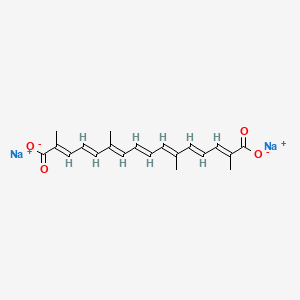
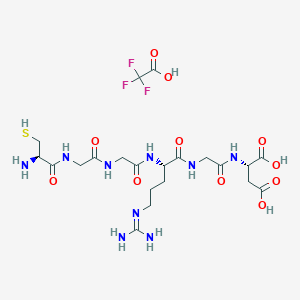
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
